REACTION_CXSMILES
|
[Na].Cl.[NH2:3][CH2:4][CH2:5][SH:6].Cl.Cl[CH2:9][C:10]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][N:11]=1>C(O)C>[NH2:3][CH2:4][CH2:5][S:6][CH2:9][C:10]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:1.2,3.4,^1:0|
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC=CC=C1OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at 15°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 25 minutes
|
Duration
|
25 min
|
Type
|
FILTRATION
|
Details
|
the sodium chloride was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCSCC1=NC=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |